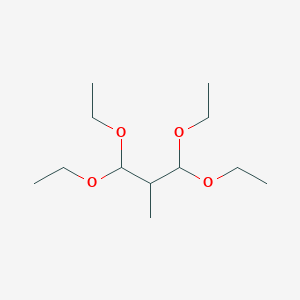

1,1,3,3-Tetraethoxy-2-methylpropane

説明

Historical Context of Methylated Dialkyl Acetals in Organic Synthesis

The study of acetals dates back to the 19th century, with the Claisen-Schmidt condensation (1880-1881) being a pivotal early reaction involving aldehydes and ketones, the precursors to acetals. wikipedia.orgnumberanalytics.com Initially, the primary utility of acetals was recognized in their ability to protect carbonyl groups from unwanted reactions under neutral or basic conditions. echemi.comnii.ac.jpmasterorganicchemistry.com This was traditionally achieved using simple alcohols and strong acid catalysts like dry HCl or sulfuric acid. nih.gov

The evolution of organic synthesis demanded milder and more selective methods, leading to the development of a wide array of catalysts and reagents for acetalization. nih.govorganic-chemistry.org Methylated dialkyl acetals, such as 1,1,3,3-Tetraethoxy-2-methylpropane, emerged as more sophisticated building blocks. Their development is linked to the broader effort to create synthons—molecular fragments designed for the assembly of more complex structures. The inclusion of a methyl group on the carbon backbone, as in 2-methylmalonaldehyde (for which this compound is a stable precursor), allows for the introduction of specific structural motifs into target molecules, a significant advancement from the use of simple, unsubstituted acetals. nih.govscbt.com

Theoretical Frameworks Governing Acetal (B89532) Reactivity

The reactivity of acetals is dictated by fundamental principles of organic chemistry, primarily their stability under basic conditions and susceptibility to acid-catalyzed hydrolysis. libretexts.orgnii.ac.jp

Mechanism of Formation and Hydrolysis : Acetal formation is a reversible, acid-catalyzed process. libretexts.org It begins with the protonation of a carbonyl group, which increases its electrophilicity. An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate. wikipedia.orglibretexts.org Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, generating a resonance-stabilized carbocation. A second alcohol molecule attacks this carbocation, and final deprotonation yields the acetal. masterorganicchemistry.com The entire process is governed by Le Châtelier's principle; removal of water drives the equilibrium toward acetal formation. wikipedia.orgmasterorganicchemistry.com Hydrolysis is simply the reverse of this process, favored by the presence of excess water and an acid catalyst.

Structural Stability : The two ether linkages in an acetal are significantly more stable than the hydroxyl group of the parent hemiacetal. wikipedia.orgechemi.com This stability in non-acidic environments makes acetals excellent protecting groups against nucleophiles and bases. libretexts.org

Reactivity as Synthons : Beyond protection, acetals like this compound function as electrophilic synthons. Under acidic conditions, the acetal can be partially or fully hydrolyzed to reveal the reactive dialdehyde (B1249045) functionality of 2-methylmalonaldehyde. This in situ generation allows the otherwise unstable dialdehyde to participate in condensation reactions with various nucleophiles to form heterocyclic systems and other complex structures.

Significance of this compound as a Synthetic Building Block

This compound, also known as methylmalonaldehyde tetraethyl diacetal, is a valuable intermediate in synthetic chemistry. scbt.com Its primary significance lies in its role as a stable, handleable equivalent of the highly reactive 2-methylmalonaldehyde.

One documented synthesis of this compound involves the reaction of diethoxymethyl acetate (B1210297) with ethyl propenyl ether, followed by the addition of triethyl orthoformate and a boron trifluoride etherate catalyst. prepchem.com This method provides the target molecule in high yield. prepchem.com

The applications of this compound are centered on its use as a three-carbon building block for constructing larger molecules, particularly heterocyclic compounds and polymethine dyes. It is a key reactant in condensation reactions with compounds containing active methylene (B1212753) groups or primary amines. For instance, it is used in the synthesis of various compounds such as Imidazo[1,2-a]pyrimidines and chlorinated arenes. chemicalbook.com Its unmethylated analog, 1,1,3,3-tetraethoxypropane (B54473), is widely used for synthesizing thiadicarbocyanines and optically active pentamethine dyes, suggesting similar potential for the methylated version in creating dyes with modified properties. sigmaaldrich.com

Table 2: Selected Synthetic Applications of this compound and its Analogue

| Reagent | Reaction Type | Product Class | Reference |

|---|---|---|---|

| This compound | Condensation | Imidazo[1,2-a]pyrimidines | chemicalbook.com |

| 1,1,3,3-Tetraethoxypropane (Analogue) | Multicomponent Coupling | 3,5-Diformylated 1,4-dihydropyridines | sigmaaldrich.com |

| 1,1,3,3-Tetraethoxypropane (Analogue) | Condensation with Tosylates | Thiadicarbocyanines | sigmaaldrich.com |

Research Gaps and Future Perspectives in Methylated Tetraethoxypropane Chemistry

Despite its utility, the full potential of this compound remains an area of active development. Several research gaps and future opportunities can be identified.

Research Gaps :

Comparative Reactivity Studies : While the chemistry of the parent compound, 1,1,3,3-tetraethoxypropane, is well-documented, there is a relative lack of studies directly comparing its reactivity with the 2-methylated analogue. A systematic investigation into how the methyl group influences reaction kinetics, yields, and product distributions is needed.

Industrial-Scale Synthesis : The synthesis of tetraalkoxypropanes often involves highly combustible and hazardous materials like ethyl vinyl ether, making large-scale industrial production challenging. google.com There is a need for safer, more sustainable, and economically viable synthetic routes.

Asymmetric Applications : The development of asymmetric catalytic systems that can utilize the pro-chiral nature of this building block to synthesize enantiomerically pure compounds is an underexplored area.

Future Perspectives :

Novel Materials and Dyes : Future research will likely focus on leveraging the methyl group to fine-tune the electronic and photophysical properties of polymethine dyes and other functional materials. This could lead to the development of new sensors, imaging agents, or materials for optical data storage.

Green Chemistry Approaches : The development of solid-acid catalysts or solvent-free reaction conditions for the synthesis and application of this compound would align with the principles of green chemistry, reducing waste and improving safety.

Medicinal Chemistry : Given that the imidazopyrimidine core is a common scaffold in medicinal chemistry, expanding the range of heterocyclic systems synthesized from this building block could yield novel compounds with potential biological activity.

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₂H₂₆O₄ |

| 1,1,3,3-tetraethoxypropane | C₁₁H₂₄O₄ |

| 2-methylmalonaldehyde | C₄H₆O₂ |

| Acetone | C₃H₆O |

| Boron trifluoride etherate | C₄H₁₀BF₃O |

| Diethoxymethyl acetate | C₇H₁₄O₃ |

| Ethyl propenyl ether | C₅H₁₀O |

| Ethyl vinyl ether | C₄H₈O |

| Glucose | C₆H₁₂O₆ |

| Imidazo[1,2-a]pyrimidine (B1208166) | C₆H₅N₃ |

| Malondialdehyde | C₃H₄O₂ |

| Sulfuric acid | H₂SO₄ |

| Triethyl orthoformate | C₇H₁₆O₃ |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,1,3,3-tetraethoxy-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4/c1-6-13-11(14-7-2)10(5)12(15-8-3)16-9-4/h10-12H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYLJMKJLMHFJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C)C(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147480 | |

| Record name | 1,1,3,3-Tetraethoxy-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10602-37-6 | |

| Record name | 1,1,3,3-Tetraethoxy-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10602-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetraethoxy-2-methylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010602376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,3,3-Tetraethoxy-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetraethoxy-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,3,3-TETRAETHOXY-2-METHYLPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2853P7X59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,1,3,3 Tetraethoxy 2 Methylpropane

Classical Approaches to 1,1,3,3-Tetraethoxy-2-methylpropane Synthesis

The traditional methods for synthesizing this compound have largely revolved around acid-catalyzed reactions, which have proven effective, though they possess certain limitations.

Acid-Catalyzed Reactions Involving Enol Ethers and Orthoformates

A foundational method for the synthesis of this compound involves the reaction of an enol ether with an orthoformate in the presence of an acid catalyst. This approach is a cornerstone in the formation of acetals and related compounds.

The reaction between 1-ethoxy-1-propene and triethyl orthoformate is a key pathway for producing this compound. This process is typically facilitated by a Lewis acid catalyst. One documented synthesis involves stirring a solution of diethoxymethyl acetate (B1210297) and a mixture of ethyl propenyl ether and ethanol (B145695). prepchem.com Following this, triethyl orthoformate is added. The reaction is then initiated by the addition of a Lewis acid, such as boron trifluoride etherate, which catalyzes the formation of the desired product. prepchem.com This method has been reported to yield the product in high purity. prepchem.com

A similar principle is applied in the synthesis of the related compound 1,1,3,3-tetraethoxypropane (B54473), where vinyl ethyl ether is reacted with triethyl orthoformate. The yields for this related synthesis are reported to be between 62-71%, depending on the specific catalyst and reaction conditions.

Boron trifluoride etherate (BF₃OEt₂) is a frequently employed and effective Lewis acid catalyst in organic synthesis. medcraveonline.comwikipedia.orgheyigasglobal.com Its role in the synthesis of this compound is to activate the reactants and facilitate the key bond-forming steps. bohrium.com BF₃OEt₂ is a stable and easy-to-handle source of boron trifluoride, a strong Lewis acid. wikipedia.org In a specific synthetic procedure, after cooling the reaction mixture of diethoxymethyl acetate, ethyl propenyl ether, ethanol, and triethyl orthoformate, boron trifluoride etherate is added, causing an exothermic reaction that is controlled with an ice bath. prepchem.com This process ultimately leads to a high yield of the crude product. prepchem.com The use of BF₃OEt₂ is widespread in various other organic reactions, including the cleavage of epoxides and esterifications. medcraveonline.com

Acetylation and Subsequent Alkylation Strategies

Information regarding specific acetylation and subsequent alkylation strategies for the direct synthesis of this compound is not prominently detailed in the reviewed literature.

Multi-component Reaction Pathways

While multi-component reactions are a staple in modern organic synthesis for creating complex molecules in a single step, specific examples directly leading to this compound are not extensively documented in the available search results. However, the related compound, 1,1,3,3-Tetraethoxypropane, is noted as a reactant in multicomponent coupling reactions to synthesize 3,5-Diformylated 1,4-dihydropyridines. sigmaaldrich.com

Modern Advancements in this compound Production

Contemporary synthetic chemistry continuously seeks to improve upon classical methods by developing more efficient, scalable, and environmentally benign processes. For acetal (B89532) synthesis, this often involves the exploration of novel catalysts and reaction conditions. While the provided search results focus heavily on the classical synthesis of this compound and related compounds, the field of organic synthesis is actively exploring advancements such as gold-catalyzed cyclo-isomerizations and rhodium-catalyzed oxidative coupling reactions for the synthesis of other complex molecules. mdpi.com These modern techniques highlight the ongoing evolution of synthetic strategies that may, in the future, be applied to the production of this compound.

Interactive Data Table: Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Yield | Purity | Reference |

| Diethoxymethyl acetate / Ethyl propenyl ether-ethanol mixture | Triethyl orthoformate | Boron trifluoride etherate | 92% (crude oil) | ~80% | prepchem.com |

Exploration of Industrially Scalable Synthetic Routes

The industrial-scale synthesis of tetraalkoxypropanes, including this compound, faces specific challenges related to the handling of volatile and combustible starting materials. google.com For instance, the synthesis of analogous compounds like 1,1,3,3-tetraethoxypropane traditionally uses ethyl vinyl ether, which has a low boiling point (36-37°C) and is highly combustible, making its use in large quantities industrially challenging. google.com Similarly, the production of tetramethoxypropane is complicated by the gaseous state of its precursor, methyl vinyl ether. google.com

To circumvent these issues, research has focused on utilizing less volatile vinyl ethers, such as propoxyvinyl ether, which is more suitable for industrial-scale production. google.com This approach allows for the synthesis of not only symmetric but also asymmetric tetraalkoxypropanes. google.com By reacting a suitable orthoformic acid ester with a more manageable vinyl ether, production can be rendered safer and more scalable. google.com This strategy, while demonstrated for other tetraalkoxypropanes, provides a viable blueprint for the large-scale industrial production of this compound by adapting the choice of precursors to improve handling and safety.

High-Yielding Preparations and Optimization of Reaction Conditions

High-yielding laboratory-scale synthesis of this compound has been well-documented. A notable preparation involves a multi-component reaction that achieves a crude yield of 92%, with the final product being approximately 80% pure by gas-liquid chromatography (glc). prepchem.com

The reaction proceeds by first stirring a solution of diethoxymethyl acetate with a mixture of ethyl propenyl ether and ethanol. prepchem.com Subsequently, triethyl orthoformate is added, and the reaction is initiated by cooling the mixture and adding a catalytic amount of boron trifluoride etherate. prepchem.com A key aspect of this synthesis is the careful control of the reaction temperature, managing the exotherm with an ice bath. prepchem.com The process involves an overnight stir at ambient temperature, followed by a standard workup procedure including dilution with ether and washing with water and sodium bicarbonate solution to isolate the product. prepchem.com

Table 1: High-Yield Synthesis of this compound

| Reactants/Reagents | Role/Conditions | Citation |

|---|---|---|

| Diethoxymethyl acetate | Starting Material | prepchem.com |

| Ethyl propenyl ether/ethanol mixture | Starting Material | prepchem.com |

| Triethyl orthoformate | Starting Material (1.3 equiv.) | prepchem.com |

| Boron trifluoride etherate | Catalyst | prepchem.com |

| Temperature Control | Cooled to 5°C, exotherm controlled with ice bath (5°C to 37°C) | prepchem.com |

| Reaction Time | Stirred overnight at ambient temperature | prepchem.com |

| Workup | Dilution with ether, washing with H₂O and NaHCO₃(aq) | prepchem.com |

| Result | ~80% pure product, 92% crude yield | prepchem.com |

Further optimization of such conditions is a critical step toward enhancing efficiency. General strategies for reaction optimization include systematically varying parameters like temperature, pressure, and reactant concentrations to improve yield and selectivity. prepchem.com

Asymmetric Synthesis Approaches

General strategies for asymmetric synthesis could be applied to produce a specific enantiomer of this compound. These methods fall into several categories:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials.

Chiral Auxiliary Approach: An optically active compound (the chiral auxiliary) is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.

Chiral Catalysis: A chiral catalyst is used in sub-stoichiometric amounts to favor the formation of one enantiomer over the other.

For a molecule like this compound, a plausible strategy would involve the enantioselective alkylation of a malonate derivative using a chiral phase-transfer catalyst to establish the stereochemistry at the C2 position. frontiersin.orgnih.gov This would create a versatile chiral building block that could then be further elaborated to the final tetra-acetal product. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of acetals is an area of active research, aiming to reduce environmental impact through safer solvents, improved atom economy, and the use of renewable resources. ijsdr.orgrsc.org

Solvent-Free or Reduced-Solvent Methodologies

Classical methods for acetal synthesis often employ halogenated solvents and corrosive reagents. ijsdr.org A key goal of green chemistry is to move towards solvent-free (neat) conditions or the use of benign solvents like water or DMSO. ijsdr.org Research has shown that the synthesis of other acetals can be achieved with high yields under solvent-free conditions, for example, using heterogeneously catalyzed processes. researchgate.net While the high-yield synthesis of this compound uses ether as a solvent during the workup phase prepchem.com, adapting the primary reaction to be solvent-free could significantly improve its environmental profile. The development of solvent-free acetalization catalyzed by solid acids like natural kaolin (B608303) or mesoporous sieves demonstrates the potential for these greener approaches. researchgate.netresearchgate.net

Catalyst Development for Enhanced Atom Economy and Reduced Waste

The synthesis of this compound utilizes boron trifluoride etherate, a Lewis acid catalyst. prepchem.com While effective, such catalysts can be corrosive and difficult to recycle, leading to waste streams. ijsdr.org Green catalyst development focuses on creating alternatives that are more environmentally benign, highly efficient, and recyclable.

Promising areas of research for acetal synthesis include:

Solid Acid Catalysts: Materials like zeolites, clays (B1170129) (such as kaolin), and modified silica (B1680970) (e.g., Al-SBA-15) can serve as effective, recyclable heterogeneous catalysts for acetalization, often under solvent-free conditions. researchgate.netresearchgate.net

Photo-organocatalysis: Mild and green protocols using organic dyes like thioxanthenone as photocatalysts have been developed for the efficient acetalization of aldehydes, offering a novel, low-energy pathway. rsc.org

Recyclable Homogeneous Catalysts: The development of catalysts like 3-[(3-(trimethoxysilyl)propyl)thio]propane-1-oxy-sulfonic acid, which can be recovered and reused, offers the advantages of homogeneous catalysis (mild conditions, high efficiency) with the sustainability of heterogeneous systems. researchgate.net

Utilization of Renewable Feedstocks and Sustainable Practices

A cornerstone of green chemistry is the use of renewable feedstocks to replace petrochemical-derived starting materials. rsc.org The structure of this compound contains several components that could potentially be sourced from biomass.

Ethanol: The four ethoxy groups are derived from ethanol. Bio-ethanol, produced from the fermentation of sugars from sources like sugarcane or corn, is a widely available renewable feedstock. energy.gov

Triethyl Orthoformate: This reactant is industrially produced from hydrogen cyanide and ethanol. wikipedia.org While the ethanol portion can be renewable, routes to formic acid and its derivatives from renewable sources like CO2 are being actively explored. nih.govwur.nl

Ethyl Propenyl Ether: This reactant is typically synthesized from alkyl halides and alcohols. camachem.com The alcohol component can be renewable bio-ethanol.

Reaction Mechanisms and Chemical Transformations of 1,1,3,3 Tetraethoxy 2 Methylpropane

Hydrolysis of 1,1,3,3-Tetraethoxy-2-methylpropane and Acetal (B89532) Cleavage Mechanisms

This compound is a tetra-acetal derivative of 2-methylmalondialdehyde. As with other acetals, its central reactivity involves hydrolysis, which is the cleavage of its ether linkages in the presence of water to reveal the parent carbonyl compound. This transformation is most commonly and efficiently achieved under acidic conditions.

The acid-catalyzed hydrolysis of this compound yields 2-methylmalondialdehyde. This process is fundamental to its use as a synthetic equivalent of the highly reactive 1,3-dicarbonyl compound. The reaction proceeds through a stepwise mechanism that is characteristic of acetal hydrolysis. masterorganicchemistry.com

The generally accepted mechanism involves the following key steps:

Protonation: An ethoxy group is protonated by an acid catalyst (H₃O⁺), transforming it into a good leaving group (ethanol).

Formation of an Oxocarbenium Ion: The protonated ethoxy group departs as ethanol (B145695), and the resulting positive charge on the carbon is stabilized by resonance from the adjacent oxygen atom, forming a stable oxocarbenium ion intermediate. This step is typically the rate-determining step of the hydrolysis. masterorganicchemistry.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: The newly added water molecule is deprotonated to form a hemiacetal and regenerate the acid catalyst.

These four steps are repeated for the second ethoxy group on the same carbon to form an aldehyde. The process then occurs again at the other end of the molecule (the C3 position) to fully liberate the dialdehyde (B1249045), 2-methylmalondialdehyde. Due to the high reactivity of malondialdehydes, this hydrolysis is often performed in situ for immediate use in subsequent reactions.

While specific kinetic data for the hydrolysis of this compound is not extensively documented in publicly available literature, the kinetics of acetal hydrolysis, in general, are well-understood and follow predictable patterns. The hydrolysis typically exhibits first-order kinetics with respect to the acetal concentration. nih.gov

The rate of hydrolysis is highly dependent on the pH of the medium. The reaction is significantly accelerated in acidic solutions due to the requirement of protonation for the cleavage to proceed. masterorganicchemistry.com Studies on various acetals and ketals show that the rate of hydrolysis can change by several orders of magnitude with changes in pH. For instance, the hydrolysis rate of some acetals can decrease by a factor of 3 to 6 for each unit increase in pH between 5 and 7. nih.gov The reaction rate is directly related to the Hammett acidity function (H₀) of the solvent, which supports a mechanism where carbocation formation is the rate-determining step. masterorganicchemistry.com

The stability of this compound towards hydrolysis is governed by both steric and electronic effects.

Electronic Factors: The key structural feature of this molecule compared to its parent, 1,1,3,3-tetraethoxypropane (B54473), is the methyl group at the C2 position. The methyl group is an electron-donating group (EDG) through induction. During the rate-determining step of hydrolysis, an oxocarbenium ion intermediate is formed. An EDG at the adjacent C2 position can stabilize this positively charged intermediate, thereby lowering the activation energy for its formation and increasing the rate of hydrolysis. Therefore, this compound is expected to hydrolyze faster than its non-methylated counterpart under identical conditions. Studies on substituted benzylidene acetals have demonstrated a strong correlation between the electronic nature of substituents and hydrolysis rates, with electron-donating groups significantly accelerating the reaction. nih.gov

Steric Factors: While the C2-methyl group is not directly at the reaction center (C1 or C3), its presence can introduce some steric strain. However, in the context of hydrolysis, the electronic stabilizing effect is generally the more dominant factor influencing the rate for this particular substitution pattern. The primary steric considerations in acetal hydrolysis relate to the groups directly attached to the acetal carbon, where bulkier groups can sometimes accelerate cleavage by relieving ground-state strain. nih.gov

The table below, based on data for related compounds, illustrates the significant impact of electronic factors on hydrolysis rates.

| Substituent on Acetal (Analogous System) | Relative Hydrolysis Rate | Electronic Effect |

|---|---|---|

| p-Methoxy (Strongly Donating) | Very Fast | Stabilizes oxocarbenium ion |

| Unsubstituted Phenyl | Moderate | Baseline |

| p-Trifluoromethyl (Withdrawing) | Very Slow | Destabilizes oxocarbenium ion |

Condensation and Cyclization Reactions Involving this compound

The primary synthetic utility of this compound lies in its role as a stable, easy-to-handle precursor for 2-methylmalondialdehyde. This in situ generated dicarbonyl compound is a valuable C3 building block for forming a wide variety of, particularly heterocyclic, compounds through condensation and cyclization reactions.

The two aldehyde functionalities of 2-methylmalondialdehyde are perfectly positioned to react with dinucleophilic species to form five- or six-membered rings. A common strategy involves reaction with compounds containing two nitrogen nucleophiles, such as hydrazines, ureas, or amidines.

Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds with significant interest in medicinal chemistry. nih.govnih.govrsc.org One of the established routes to this scaffold involves the condensation of a 2-aminopyrimidine (B69317) with a 1,3-dicarbonyl compound or its synthetic equivalent.

In this context, this compound can serve as the source for the required 1,3-dicarbonyl component. The reaction sequence involves two main stages:

In situ Hydrolysis: The reaction is typically carried out in an acidic medium (e.g., alcoholic HCl or acetic acid). The acid catalyzes the hydrolysis of this compound to generate 2-methylmalondialdehyde.

Cyclocondensation: The generated 2-methylmalondialdehyde then reacts with a 2-aminopyrimidine derivative. The exocyclic amino group of the pyrimidine (B1678525) attacks one aldehyde, and the endocyclic ring nitrogen (N1) attacks the second aldehyde, followed by dehydration, to form the fused bicyclic imidazo[1,2-a]pyrimidine (B1208166) system. The methyl group from the precursor becomes a substituent at the 5-position of the resulting heterocyclic product.

This one-pot procedure is synthetically efficient as it avoids the isolation of the often unstable 2-methylmalondialdehyde.

| Reactant 1 | Reactant 2 (Precursor) | Key Conditions | Product |

|---|---|---|---|

| 2-Aminopyrimidine | This compound | Acidic (e.g., HCl, Acetic Acid) | 5-Methylimidazo[1,2-a]pyrimidine |

Formation of Heterocyclic Compounds

Intermediacy in Pyrazole (B372694) and Pyrimidine Derivative Production

This compound is a key intermediate in the synthesis of substituted pyrazole and pyrimidine derivatives. google.com In these reactions, it functions as a synthetic equivalent of 2-methylmalondialdehyde. The process typically begins with the acid-catalyzed hydrolysis of the tetraethoxy compound to generate the transient 2-methylmalondialdehyde in situ.

This reactive 1,3-dicarbonyl intermediate is then subjected to condensation with dinucleophilic reagents. For instance, in the Knorr pyrazole synthesis and related methodologies, reaction with hydrazine (B178648) or its derivatives leads to the formation of a pyrazole ring. google.comnih.gov The methyl group at the C2 position of the propane (B168953) backbone becomes a substituent at the C4 position of the resulting pyrazole ring.

Similarly, condensation with other dinucleophiles like urea, thiourea (B124793), or guanidine (B92328) under appropriate conditions yields pyrimidine derivatives, such as substituted barbiturates or 2-aminopyrimidines. google.com The use of the tetraethoxypropane derivative is advantageous as it avoids the handling of the unstable and potentially polymer-forming 2-methylmalondialdehyde. wikipedia.org

Reactions Leading to α,β-Unsaturated Aldehydes

The structure of this compound allows for its conversion into valuable α,β-unsaturated aldehydes, which are important building blocks in organic synthesis.

This compound can serve as a precursor for the synthesis of 3-ethoxymethacrolein (B1335044) (C₂H₅OCH=C(CH₃)CHO). sigmaaldrich.com This transformation involves a sequence of acid-catalyzed reactions. First, the acetal groups are hydrolyzed in the presence of acid and water to generate 2-methylmalondialdehyde (OHC-CH(CH₃)-CHO). This dialdehyde can then undergo an acid-catalyzed tautomerization to its more stable enol form, 3-hydroxy-2-methylpropenal (HO-CH=C(CH₃)-CHO).

Multicomponent Coupling Reactions

The unmethylated analog, 1,1,3,3-tetraethoxypropane, is known to participate in multicomponent coupling reactions, a class of reactions where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants. sigmaaldrich.com By analogy, this compound is expected to exhibit similar reactivity. For example, in reactions like the synthesis of 3,5-diformylated 1,4-dihydropyridines, the tetraethoxypropane derivative can act as the three-carbon 1,3-dicarbonyl component, reacting with an aldehyde and an amine hydrochloride. sigmaaldrich.com Such processes are highly efficient for rapidly building molecular complexity.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is dual in nature, primarily dictated by the reaction conditions.

Electrophilic Reactivity : The compound itself is an acetal and is generally stable to nucleophiles and bases. However, it is susceptible to electrophilic attack, particularly by protons (H⁺) from an acid catalyst. The acid protonates the ether oxygens, initiating the cleavage of the C-O bonds and leading to the deprotection of the carbonyl groups. The unmasked 2-methylmalondialdehyde intermediate is a potent 1,3-dielectrophile, with the two carbonyl carbons being susceptible to attack by nucleophiles. This electrophilicity is the basis for its reactions with hydrazines, ureas, and other nucleophilic reagents to form heterocycles.

Nucleophilic Reactivity : While the parent compound is not nucleophilic, the intermediate it forms under basic or neutral conditions can be. Upon deprotection to 2-methylmalondialdehyde, the presence of a base can abstract the acidic proton from the C2 carbon (the carbon bearing the methyl group), generating an enolate. This enolate is a strong carbon-centered nucleophile. This nucleophilic character is exploited in reactions where the 1,3-dicarbonyl unit acts as the nucleophilic partner, for instance, in Michael additions or aldol-type condensations. The ability of 1,3-dicarbonyl compounds to act as "soft" nucleophiles is well-established. biorxiv.orgnih.gov

Mechanistic Investigations of Carbon-Carbon Bond Formation with this compound

Mechanistic studies focus on how the three-carbon chain of this molecule is incorporated into larger structures, highlighting its role in forming new carbon-carbon and carbon-heteroatom bonds.

The term "skeleton-forming agent" aptly describes the primary function of this compound in synthesis. google.com It provides a pre-formed three-carbon (C3) backbone that becomes a fundamental part of the target molecule's core structure.

In the synthesis of pyrazoles and pyrimidines, the OHC-CH(CH₃)-CHO unit, generated in situ, provides the C-C-C skeleton required for ring formation. The reaction with a dinucleophile like hydrazine (H₂N-NH₂) involves a double condensation, where the two nitrogen atoms attack the two electrophilic carbonyl carbons of the C3 skeleton, ultimately forming the stable five-membered aromatic pyrazole ring after dehydration. google.com This ability to deliver a specific, functionalized carbon framework makes it an invaluable tool for the systematic construction of complex organic molecules, particularly heterocyclic systems that are prevalent in pharmaceuticals and agrochemicals. google.commdpi.com

Interactive Data Tables

Table 1: Key Reactions of this compound

| Reaction Type | Key Reagents | Product Type | Role of this compound |

|---|---|---|---|

| Pyrazole Synthesis | Hydrazine, Acid Catalyst | 4-Methylpyrazole derivatives | 2-Methylmalondialdehyde precursor |

| Pyrimidine Synthesis | Urea/Guanidine, Acid/Base | 4-Methylpyrimidine derivatives | 2-Methylmalondialdehyde precursor |

| α,β-Unsaturated Aldehyde Synthesis | Acid, Ethanol, Water | 3-Ethoxymethacrolein | Precursor to an enolizable dialdehyde |

Table 2: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | This compound | C₁₂H₂₆O₄ |

| 2-Methylmalondialdehyde | 2-methylpropanedial | C₄H₆O₂ |

| Pyrazole | 1H-Pyrazole | C₃H₄N₂ |

| Pyrimidine | Pyrimidine | C₄H₄N₂ |

| 3-Ethoxymethacrolein | 3-ethoxy-2-methylprop-2-enal | C₆H₁₀O₂ |

| Hydrazine | Diazane | N₂H₄ |

| 1,1,3,3-Tetraethoxypropane | 1,1,3,3-tetraethoxypropane | C₁₁H₂₄O₄ |

Grignard and Organometallic Reactions

There is currently a lack of publicly available scientific literature detailing the specific reactions of this compound with Grignard reagents or other common organometallic compounds. While the structurally related 1,1,3,3-tetraethoxypropane is known to act as a masked form of malondialdehyde, allowing for nucleophilic addition at the carbonyl carbons after hydrolysis, specific studies on the reactivity of the 2-methyl derivative with organometallic reagents are not extensively documented.

In principle, the acetal groups of this compound would be expected to be stable under the basic conditions of Grignard and organolithium reagents. Any reaction would likely require prior hydrolysis or activation to unmask the aldehyde functionalities.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy is a cornerstone technique for the detailed structural and dynamic investigation of 1,1,3,3-Tetraethoxy-2-methylpropane. It provides unparalleled insight into the connectivity of atoms and their spatial arrangements.

The synthesis of acetals, such as this compound, typically proceeds from an aldehyde (in this case, 2-methylmalonaldehyde) and an alcohol (ethanol) under acidic catalysis. NMR spectroscopy is instrumental in studying such reactions by identifying transient species like hemiacetals. While direct NMR studies detailing the reaction intermediates for this specific compound are not prevalent in the literature, the general mechanism is well-established. By monitoring the reaction progress using ¹H and ¹³C NMR, one could observe the disappearance of the aldehyde proton signal and the appearance of signals corresponding to the hemiacetal and subsequently the final acetal (B89532) product. The chemical shifts of the methine protons would be particularly indicative of the progression from aldehyde to hemiacetal to acetal. Furthermore, advanced NMR techniques can be used to study the kinetics of these transformations, providing information about the energy barriers and transition states involved in the reaction pathway. frontiersin.org

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying time-dependent phenomena like chemical exchange and conformational changes. libretexts.orgbu.edu For this compound, the four ethoxy groups can potentially undergo exchange with other alcohols or water present in a sample, a process that can be catalyzed by acid. researchgate.net The rate of this exchange can be quantified by analyzing the line shapes of the NMR signals at different temperatures. nih.govucl.ac.uk

Conformational analysis of this molecule is also accessible through NMR. auremn.org.brnih.gov The molecule possesses several single bonds around which rotation can occur, leading to different stable conformations (rotamers). The central C-C-C backbone and the C-O bonds of the ethoxy groups are all subject to rotational isomerism. By analyzing NMR parameters such as nuclear Overhauser effects (NOEs) and scalar coupling constants (J-couplings) at various temperatures, the preferred conformations and the energy barriers between them can be determined. nih.gov For instance, the coupling constants between the protons on the central methyl-substituted carbon and the adjacent methine carbons can provide information about the dihedral angles and thus the conformational preferences of the carbon backbone.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established chemical shift principles and data from similar compounds like 1,1,3,3-tetraethoxypropane (B54473). docbrown.infodocbrown.info

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H NMR) |

| CH(OCH₂CH₃)₂ | ~4.5-4.8 | ~100-102 | Doublet |

| OCH₂ CH₃ | ~3.4-3.7 | ~60-62 | Quartet |

| OCH₂CH₃ | ~1.1-1.3 | ~15-16 | Triplet |

| CH-CH -CH | ~2.0-2.3 | ~45-48 | Multiplet |

| CH-CH₃ | ~0.9-1.1 | ~10-12 | Doublet |

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass spectrometry is an essential analytical tool for confirming the identity of this compound and for monitoring its formation or subsequent reactions.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to several decimal places. ucla.edu This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₂H₂₆O₄), the theoretical exact mass can be calculated. nih.gov HRMS is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions. The technique is widely applied in the screening and identification of acetals in various matrices. nih.gov

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₆O₄ nih.govscbt.com |

| Molecular Weight | 234.33 g/mol nih.govscbt.com |

Tandem mass spectrometry (MS/MS) is used to elucidate the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. youtube.com In a typical MS/MS experiment, a specific parent ion is selected, fragmented through collision-induced dissociation (CID), and the masses of the resulting daughter ions are measured. The fragmentation pattern of acetals is often characterized by the loss of alkoxy groups. nih.govacs.org For this compound, the protonated molecule [M+H]⁺ would likely undergo successive losses of ethanol (B145695) (C₂H₅OH) molecules. The analysis of these fragmentation pathways provides definitive structural confirmation. The initial fragmentation is often charge-directed, leading to stable carbocation intermediates. nih.govnih.gov

Predicted Tandem Mass Spectrometry Fragmentation for [M+H]⁺ of this compound

| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 189.15 | C₂H₅OH | [M+H - C₂H₅OH]⁺ |

| 143.12 | 2 x C₂H₅OH | [M+H - 2(C₂H₅OH)]⁺ |

| 115.08 | 2 x C₂H₅OH, C₂H₄ | [M+H - 2(C₂H₅OH) - C₂H₄]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (sp³ hybridized) | Stretching | 2850-3000 |

| C-O (ether/acetal) | Stretching | 1050-1150 (strong, multiple bands) |

| C-H | Bending | 1350-1470 |

Chromatographic Techniques for Reaction Purity and Yield Determination

Chromatographic techniques are fundamental for monitoring the progress of chemical reactions and assessing the quality of the final products. In the context of synthesizing this compound, these methods are crucial for separating the desired product from unreacted starting materials, intermediates, and potential byproducts, thereby enabling accurate determination of purity and yield.

Gas Chromatography (GC) is an ideal technique for determining the purity of volatile and thermally stable compounds like this compound. The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a long, thin column. The compound's volatility allows it to be easily vaporized for analysis.

In a typical GC purity assessment, a diluted sample is injected into the instrument. The components travel through the column at different rates depending on their boiling points and interactions with the stationary phase. A detector at the end of the column generates a signal as each component elutes, producing a chromatogram. The purity of this compound is quantified by the relative area of its corresponding peak in the chromatogram. A single, sharp peak indicates a high degree of purity, whereas the presence of other peaks signifies impurities. For a related compound, 1,1,3,3-Tetraethoxypropane, GC is routinely used to confirm an assay of over 98.0%. fujifilm.com The selection of appropriate GC conditions, such as the column type and temperature program, is critical for achieving a clear separation of all components in the mixture. google.com

Table 1: Representative GC Parameters for Purity Analysis

| Parameter | Value |

| Column Type | Capillary Column (e.g., DB-5, 5% Phenyl-methylpolysiloxane) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial: 60 °C, hold for 2 min; Ramp: 15 °C/min to 250 °C; Hold for 5 min |

| Carrier Gas | Helium or Nitrogen |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

For analyzing reaction mixtures that may contain non-volatile or thermally sensitive impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method. HPLC separates compounds based on their distribution between a solid stationary phase (packed into a column) and a liquid mobile phase that is pumped through the system at high pressure.

When analyzing a synthesis mixture of this compound, reversed-phase HPLC is commonly employed. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net Components are separated based on their relative hydrophobicity; more nonpolar compounds are retained longer on the column. The separated components are detected as they exit the column, often by a UV detector. HPLC is particularly effective for resolving complex mixtures, allowing for the quantification of the main product alongside various impurities. sielc.comresearchgate.net

Table 2: Typical HPLC Conditions for Complex Mixture Analysis

| Parameter | Value |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Water and Acetonitrile (e.g., starting at 50% Acetonitrile, increasing to 95% over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 35 °C |

| Detector | UV Absorbance at 210 nm |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structural Confirmation

X-ray Crystallography stands as the definitive analytical method for determining the precise three-dimensional structure of a molecule. It works by analyzing the diffraction pattern produced when a single crystal of a compound is irradiated with X-rays. This pattern allows for the calculation of electron density and, consequently, the exact positions of atoms, bond lengths, and bond angles within the crystal lattice. learncbse.in

The compound this compound is a liquid at room temperature. sigmaaldrich.com Therefore, to perform X-ray crystallography, a single crystal must first be grown using low-temperature crystallization techniques. This approach has been successfully used to determine the structure of other organic compounds that are liquids at ambient temperatures, such as propane-1,3-diamine. nih.gov Once a suitable crystal is obtained, the analysis would provide unequivocal proof of the compound's structure. It would confirm the propane (B168953) backbone, the specific connectivity and orientation of the four ethoxy groups, and the position of the central methyl group, leaving no ambiguity about the molecule's constitution and its preferred conformation in the solid state.

Applications of 1,1,3,3 Tetraethoxy 2 Methylpropane in Complex Organic Synthesis

Pharmaceutical and Medicinal Chemistry Applications

The core utility of 1,1,3,3-tetraethoxy-2-methylpropane in the pharmaceutical sector stems from its ability to generate the 2-methyl-1,3-dicarbonyl moiety in situ. This reactive intermediate readily undergoes condensation reactions with binucleophilic reagents to form substituted heterocyclic scaffolds that are central to many drug discovery programs.

Heterocyclic compounds are foundational structures in medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these rings. Pyrazoles and pyrimidines are two such classes of heterocycles that are of paramount importance. This compound and its analogs are established as key starting materials for these valuable pharmaceutical intermediates. google.com

Under acidic conditions, the tetraethoxypropane derivative hydrolyzes to release 2-methylmalondialdehyde, which can then react with hydrazine (B178648) or its derivatives to form substituted pyrazoles. nih.gov Similarly, reaction with amidines, ureas, or other suitable C-N-C binucleophiles yields pyrimidine (B1678525) derivatives. google.com A key patent highlights that tetraalkoxypropanes are highly reactive skeleton-forming agents useful as starting materials for pharmaceutical intermediates like pyrazole (B372694) and pyrimidine derivatives. google.com For example, methods have been disclosed for the synthesis of 2-aminopyrimidine (B69317) and 1-carboxylamidinopyrazole from tetraalkoxypropane precursors. google.com The presence of the methyl group on the C2 position of the propane (B168953) backbone allows for the direct incorporation of this substituent into the final heterocyclic ring, providing a route to specific, substituted analogs that are crucial for tuning the biological activity and pharmacokinetic properties of drug candidates.

The pyrazole and pyrimidine rings, readily accessible from this compound, are considered "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus appearing frequently in bioactive compounds.

Pyrazolo[3,4-d]pyrimidines, for instance, are bioisosteres of purines and have been investigated for a wide range of therapeutic applications. mdpi.com The synthesis of these fused heterocyclic systems often involves the initial construction of a substituted pyrazole or pyrimidine ring, a process where 1,3-dicarbonyl precursors play a direct role. Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can function as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. mdpi.comrsc.org A 2024 study identified a pyrazolo[3,4-d]pyrimidine derivative as a promising inhibitor of activin receptor-like kinase 5 (ALK5), a key component in the TGFβ1/SMAD signaling pathway implicated in pancreatic cancer.

The table below summarizes some important heterocyclic cores and their established therapeutic relevance, which can be synthesized using 1,3-dicarbonyl precursors like this compound.

| Heterocyclic Core | Potential Therapeutic Area(s) | Example of Bioactivity |

| Pyrazole | Anti-inflammatory, Anticancer, Antidiabetic, Antiviral | Inhibition of kinases, enzymes, and receptors. nih.gov |

| Pyrimidine | Anticancer, Antiviral, Antibacterial, Anti-inflammatory | Component of nucleoside analogs and kinase inhibitors. nih.govnih.gov |

| Pyrazolo[3,4-d]pyrimidine | Oncology, Anti-inflammatory | Kinase inhibitors (e.g., PIM-1, ALK5). mdpi.comrsc.org |

The development of novel anti-inflammatory agents is a significant goal in medicinal chemistry. Pyrimidine derivatives have been identified as a class of compounds possessing noteworthy anti-inflammatory potential. nih.gov Several pyrimidine-based drugs, such as epirizole (B1671503) and proquazone, have been clinically used for their anti-inflammatory effects. The mechanism of action for many of these agents involves the inhibition of key inflammatory mediators, including cyclooxygenase (COX) enzymes. nih.gov

This compound serves as a valuable synthon for building the core pyrimidine ring system. By providing the C-methylated three-carbon chain, it allows for the synthesis of 2-substituted pyrimidines when condensed with reagents like thiourea (B124793) or guanidine (B92328). These pyrimidines can then be further functionalized to create libraries of compounds for screening against inflammatory targets. For example, 2-thio-containing pyrimidines and their condensed analogs have been explored for a wide range of biological activities, including anti-inflammatory properties. nih.gov The ability to efficiently construct the central pyrimidine scaffold makes this compound an important precursor in the discovery pipeline for new nonsteroidal anti-inflammatory drugs (NSAIDs).

Agrochemical and Materials Science Applications

Beyond pharmaceuticals, the synthetic utility of this compound extends to other areas of chemical manufacturing, including agrochemicals.

The same reactivity that makes this compound valuable in drug discovery is also applicable to the synthesis of agrochemicals. Many modern insecticides, herbicides, and fungicides are based on heterocyclic chemical structures. Patent literature confirms that tetraalkoxypropanes are useful as starting materials for agrochemical intermediates, specifically citing pyrazole and pyrimidine derivatives. google.com

Pyrazole-based fungicides, for example, are a commercially important class of crop protection agents. The synthesis of the pyrazole ring is often achieved through the condensation of a hydrazine with a 1,3-dicarbonyl compound. nih.gov By using this compound, manufacturers can introduce a methyl group at a specific position on the pyrazole ring, which is often crucial for optimizing the compound's efficacy and spectrum of activity against target pests. Pyrazole derivatives are known to be effective as insecticides, fungicides, and herbicides. nih.gov

The application of this compound as a precursor for advanced polymer architectures is not well-documented in the reviewed scientific and patent literature. While related small molecules with bifunctional groups, such as 2-methyl-1,3-propanediol, are used in the manufacture of polymers like polyesters and polyurethanes, the reactivity of the acetal (B89532) groups in this compound is primarily directed towards hydrolysis and subsequent cyclocondensation reactions rather than direct polymerization. sigmaaldrich.comSearches for polymerization or polycondensation reactions involving this specific compound did not yield relevant results.

Role in the Synthesis of Reactive Aldehydes and Their Derivatives

This compound serves as a stable precursor for the in situ generation of methylmalondialdehyde, a highly reactive dicarbonyl compound. The tetraethoxypropane moiety effectively protects the aldehyde functionalities, rendering the compound stable for storage and handling. This stability is crucial for its application in generating reactive aldehydes under controlled conditions for subsequent use in complex organic synthesis and analytical chemistry. The release of the reactive dialdehyde (B1249045) is typically achieved through acid-catalyzed hydrolysis, which removes the ethoxy groups, yielding the unstable methylmalondialdehyde. This controlled release allows for the immediate use of the freshly generated aldehyde in reactions, minimizing its degradation.

Utility in Malondialdehyde Standard Preparation for Biochemical Assays

A significant application of 1,1,3,3-tetraethoxypropane (B54473), a closely related compound, is in the preparation of malondialdehyde (MDA) standards for biochemical assays. MDA is a key biomarker for oxidative stress, and its accurate quantification is vital in many biological studies. Due to the inherent instability of pure malondialdehyde, its acetal precursors like 1,1,3,3-tetraethoxypropane and 1,1,3,3-tetramethoxypropane (B13500) are widely used as stable, commercially available standards.

In these assays, the acetal is hydrolyzed under acidic conditions to generate a fresh, known concentration of MDA. This standard solution is then used to create a calibration curve. A common method for quantifying MDA in biological samples is the Thiobarbituric Acid Reactive Substances (TBARS) assay. In this assay, MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperatures to form a colored adduct, which can be measured spectrophotometrically or fluorometrically. The concentration of MDA in the biological sample is then determined by comparing its absorbance to the standard curve generated from the hydrolysis of the tetraalkoxypropane precursor.

The preparation of an MDA standard curve typically involves the following steps:

Stock Solution Preparation: A stock solution of 1,1,3,3-tetraethoxypropane is prepared in an appropriate solvent, such as water or ethanol (B145695).

Acid Hydrolysis: The stock solution is diluted and treated with an acid, commonly sulfuric acid or hydrochloric acid, to initiate hydrolysis. This reaction is often carried out at room temperature or with gentle heating to ensure complete conversion to MDA.

Serial Dilutions: A series of dilutions are made from the hydrolyzed MDA solution to create standards of varying concentrations.

Derivatization and Measurement: The standard solutions are then reacted with a derivatizing agent, such as TBA, and the resulting signal is measured to construct the standard curve.

| Parameter | Condition |

| Precursor | 1,1,3,3-Tetraethoxypropane (TEP) or 1,1,3,3-Tetramethoxypropane (TMP) |

| Hydrolysis Agent | Sulfuric Acid or Hydrochloric Acid |

| Derivatizing Agent | Thiobarbituric Acid (TBA), N-methyl-2-phenylindole (NMPI) |

| Detection Method | Spectrophotometry or Fluorometry |

This table presents typical conditions for the preparation of a malondialdehyde (MDA) standard curve using a tetraalkoxypropane precursor.

Derivatization Strategies for Analytical Applications

The primary analytical application of this compound and its non-methylated analog lies in their ability to generate reactive aldehydes, which are then derivatized for detection and quantification. The derivatization step is crucial as it converts the often unstable and difficult-to-detect aldehyde into a stable, readily measurable product. Various derivatization reagents have been employed, each offering different advantages in terms of sensitivity and specificity.

Common Derivatization Reagents for Malondialdehyde:

Thiobarbituric Acid (TBA): This is the most traditional and widely used reagent for MDA detection. The reaction between MDA and two molecules of TBA yields a pink to red fluorescent adduct, MDA-(TBA)₂, which is typically measured at approximately 532 nm. While popular, the TBARS assay can suffer from a lack of specificity as other reactive species in biological samples can also react with TBA.

N-methyl-2-phenylindole (NMPI): This reagent offers improved specificity for MDA compared to TBA. The reaction of MDA with NMPI produces a stable carbocyanine dye that absorbs maximally at around 586 nm.

2,4-Dinitrophenylhydrazine (DNPH): DNPH reacts with carbonyl compounds, including MDA, to form stable hydrazone derivatives. These derivatives can be analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection, providing a more specific quantification of MDA than the TBARS assay.

Pentafluorobenzyl Bromide (PFB-Br): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), MDA can be derivatized with PFB-Br. This reaction forms a stable dipentafluorobenzyl derivative, which is amenable to GC analysis and provides high sensitivity and specificity.

| Derivatization Reagent | Resulting Derivative | Analytical Technique |

| Thiobarbituric Acid (TBA) | MDA-(TBA)₂ Adduct | Spectrophotometry, Fluorometry |

| N-methyl-2-phenylindole (NMPI) | Carbocyanine Dye | Spectrophotometry |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone Derivative | HPLC-UV |

| Pentafluorobenzyl Bromide (PFB-Br) | Dipentafluorobenzyl Derivative | GC-MS |

This table summarizes common derivatization strategies for the analytical application of malondialdehyde (MDA) generated from its precursors.

These derivatization strategies highlight the versatility of using stable precursors like this compound to generate reactive aldehydes for a wide range of analytical applications, from routine biochemical assays to highly specific chromatographic methods.

Computational Chemistry and Modeling of 1,1,3,3 Tetraethoxy 2 Methylpropane

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.de It is a widely used approach for calculating molecular properties and has been successfully applied to understand chemical reactivity. nih.gov For 1,1,3,3-tetraethoxy-2-methylpropane, DFT calculations can illuminate its fundamental electronic characteristics.

Detailed DFT analysis would focus on calculating key electronic descriptors to predict the molecule's reactivity. The distribution of electron density, for instance, reveals the most electron-rich and electron-poor regions of the molecule. The ether oxygen atoms are expected to be nucleophilic centers, while the carbon atoms bonded to them are electrophilic. The central methyl group introduces a subtle change in the electron distribution compared to its non-methylated analog, 1,1,3,3-tetraethoxypropane (B54473). nih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, DFT can compute electrostatic potential maps, which visualize the charge distribution and highlight sites susceptible to electrophilic or nucleophilic attack. This is particularly relevant for understanding the hydrolysis of acetals, a reaction that is sensitive to electronic effects and proceeds under acidic conditions. acs.orgmasterorganicchemistry.com

Table 1: Illustrative DFT-Calculable Properties for this compound

| Property | Significance for Reactivity and Structure |

| Total Energy | Provides the thermodynamic stability of a given molecular conformation. |

| HOMO Energy | Indicates the ability to donate electrons; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Indicates the ability to accept electrons; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | A measure of electronic excitability and kinetic stability; smaller gaps often correlate with higher reactivity. nih.gov |

| Dipole Moment | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Atomic Charges | Determines the partial charge on each atom, identifying potential sites for nucleophilic and electrophilic attack. |

| Electrostatic Potential | Maps the charge distribution, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. youtube.com |

Molecular Dynamics (MD) Simulations of Reaction Pathways

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. sciencepublishinggroup.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed, time-resolved view of molecular behavior, making them invaluable for studying reaction mechanisms that are often inaccessible to direct experimental observation. sciencepublishinggroup.comdigitellinc.com

For this compound, MD simulations can be employed to explore its conformational flexibility and to model reaction pathways, such as acid-catalyzed hydrolysis. The molecule possesses significant conformational freedom due to the rotation around its various carbon-carbon and carbon-oxygen single bonds. MD simulations can map the potential energy surface, identifying the most stable low-energy conformers and the energy barriers between them.

In the context of reaction pathways, MD is particularly powerful. For instance, the hydrolysis of the acetal (B89532) groups involves several steps, including protonation, formation of a hemiacetal intermediate, elimination of an alcohol molecule to form an oxocarbenium ion, and subsequent attack by water. masterorganicchemistry.com MD simulations, especially when combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can model each of these steps. acs.org This allows for the visualization of the transition states and the calculation of activation energies, providing a deeper understanding of the reaction kinetics. The influence of solvent molecules can also be explicitly included, offering insights into how the solvent environment facilitates or hinders the reaction. sciencepublishinggroup.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.gov By developing these correlative models, QSAR can be used to predict the activity of new, unsynthesized derivatives and guide the design of molecules with enhanced or specific properties. nih.gov

While this compound itself is a synthetic intermediate, QSAR methods could be applied to a series of its derivatives to optimize for a particular property, such as reactivity in a specific chemical transformation or a physical property like boiling point or solubility. scbt.com The process begins by creating a dataset of related molecules—in this case, derivatives of this compound with varied substituents.

For each derivative, a set of numerical descriptors is calculated. These can include:

Constitutional descriptors: Molecular weight, number of certain atom types.

Topological descriptors: Indices that describe molecular branching and shape.

Quantum-chemical descriptors: Dipole moment, HOMO/LUMO energies, atomic charges derived from methods like DFT. nih.gov

Steric descriptors: Parameters describing the size and shape of the molecule.

A statistical model is then built to correlate these descriptors with the observed activity or property. This model can then be used to predict the properties of hypothetical derivatives, allowing chemists to prioritize the synthesis of the most promising candidates. For example, if the goal were to design a derivative with increased stability against hydrolysis, a QSAR model might reveal that electron-withdrawing groups at a specific position decrease the reaction rate.

Table 2: Example of a QSAR Dataset Structure for Derivatives of this compound

| Derivative (Modification on central methyl group) | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Dipole Moment) | Molecular Descriptor 3 (e.g., Steric Hindrance) | Observed Property (e.g., Hydrolysis Rate Constant) |

| -CH3 (Parent) | Calculated Value | Calculated Value | Calculated Value | Measured Value |

| -H | Calculated Value | Calculated Value | Calculated Value | Measured Value |

| -CH2CH3 | Calculated Value | Calculated Value | Calculated Value | Measured Value |

| -CF3 | Calculated Value | Calculated Value | Calculated Value | Measured Value |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are highly effective at predicting various spectroscopic properties of molecules, which is essential for structure elucidation and characterization. By simulating spectra, chemists can compare them to experimental data to confirm a molecule's identity or interpret complex spectral features.

For this compound, DFT and other ab initio methods can accurately predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. Computational software can calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. These predicted shifts can be compared with experimental spectra to aid in peak assignment. This is particularly useful for a molecule like this compound, which has several similar but distinct proton and carbon environments.

Table 3: Computationally Predictable Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Parameters | Structural Information Provided |

| ¹H NMR | Chemical Shifts (ppm), Coupling Constants (Hz) | Provides information on the electronic environment of each unique proton, their proximity, and connectivity. |

| ¹³C NMR | Chemical Shifts (ppm) | Reveals the number of unique carbon environments and provides insight into their hybridization and bonding. |

| Infrared (IR) | Vibrational Frequencies (cm⁻¹), Intensities | Identifies functional groups (e.g., C-O ether, C-H alkane) and provides a "fingerprint" of the molecule's vibrational framework. |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for 1,1,3,3-Tetraethoxy-2-methylpropane Transformations

The transformation of this compound, primarily through hydrolysis to reveal the reactive methylmalonaldehyde, traditionally relies on acid catalysis. acs.org However, the future of these transformations lies in the development of more sophisticated and selective catalytic systems. Research is moving beyond simple acid catalysts to explore options that offer greater control, efficiency, and compatibility with a wider range of functional groups. acs.org

Future catalytic systems are expected to focus on:

Heterogeneous Catalysts: Solid acid catalysts, such as zeolites, ion-exchange resins, and metal oxides, are promising alternatives to homogeneous acids. ymerdigital.comcam.ac.uk These catalysts are easily separated from the reaction mixture, simplifying purification and reducing waste. The development of tailored porous structures could enhance selectivity for the transformation of this compound while minimizing side reactions.

Lewis Acid Catalysis: Exploring a broader range of Lewis acids beyond traditional Brønsted acids could unlock new reaction pathways. Lewis acids can activate the acetal (B89532) group towards nucleophilic attack under milder conditions, potentially allowing for transformations that are not possible with conventional methods.

Photocatalysis: The use of light to drive chemical reactions is a rapidly growing field. numberanalytics.com Photocatalytic systems could enable the transformation of this compound under ambient conditions, reducing energy consumption and offering unique selectivity.

| Catalyst Type | Potential Advantages for this compound Transformations |

| Heterogeneous Catalysts | Easy separation and recyclability, reduced corrosion, potential for high selectivity. |

| Lewis Acid Catalysts | Milder reaction conditions, alternative reaction pathways, high selectivity. |

| Photocatalysts | Energy-efficient (uses light), potential for novel reactivity, ambient temperature reactions. |

Integration of Flow Chemistry with this compound Reactions

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. acs.org The integration of flow chemistry with reactions involving this compound is a key area for future development.

Key areas of focus will likely include:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound itself would improve efficiency and reduce the costs associated with batch production.

Enhanced Heat and Mass Transfer: Flow reactors provide superior heat and mass transfer compared to batch reactors. This allows for better control over reaction parameters, leading to higher selectivity and yields in the transformations of this compound.

Chemoenzymatic Approaches in Acetal Synthesis and Functionalization

The use of enzymes in organic synthesis, or chemoenzymatic synthesis, is a powerful tool for achieving high selectivity and sustainability. youtube.com While the enzymatic synthesis of acetals is an emerging field, it holds considerable promise for the future of compounds like this compound.

Future research in this area is expected to explore:

Enzymatic Acetal Formation: The development of enzymes that can catalyze the formation of this compound from methylmalonaldehyde and ethanol (B145695) would offer a green and highly selective alternative to traditional chemical methods.

Enzymatic Hydrolysis: Lipases and proteases have been shown to catalyze the hydrolysis of some acetals. Investigating the potential of these and other enzymes for the selective hydrolysis of this compound could lead to milder and more environmentally friendly processes.

Tandem Catalysis: Combining enzymatic catalysis with chemical catalysis in a one-pot process is a promising strategy. For example, an enzyme could be used for the selective hydrolysis of the acetal, followed by a chemical catalyst to promote a subsequent reaction of the resulting aldehyde.

Exploration of this compound in Sustainable Chemical Production

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are becoming increasingly important in the chemical industry. nih.gov this compound, and acetals in general, have the potential to play a significant role in the development of more sustainable chemical production methods.

Future research will likely focus on:

Renewable Feedstocks: Exploring the synthesis of this compound from renewable resources would be a major step towards sustainability. For instance, the ethanol used in its synthesis can be derived from biomass.

Atom Economy: Acetal formation is an addition reaction, which generally has a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product, minimizing waste. whiterose.ac.uk Optimizing the synthesis of this compound to maximize atom economy will be a key research direction.

Biodegradable Derivatives: The acetal linkage is susceptible to hydrolysis under acidic conditions, which could be exploited in the design of biodegradable materials derived from this compound.

Design of Advanced Materials Utilizing this compound as a Monomer or Cross-linker

The bifunctional nature of the molecule that can be derived from this compound (methylmalonaldehyde) makes it an attractive building block for the synthesis of polymers and advanced materials. sigmaaldrich.com The presence of two aldehyde groups allows it to act as a monomer or a cross-linker in polymerization reactions.

Emerging trends in this area include:

Q & A

Q. Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 210 nm) or GC with FID to separate and quantify the compound from side products like diethoxy derivatives.

- Mass spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular ion peaks (e.g., m/z 234.33 for C₁₂H₂₆O₄⁺) and fragmentation patterns .

- Vibrational spectroscopy : FT-IR to identify ether C-O-C stretches (~1,100 cm⁻¹) and methyl C-H bends (~1,370 cm⁻¹) .

Advanced Question: How can researchers mitigate byproduct formation during large-scale synthesis?

Methodological Answer :

Common byproducts include incomplete ethoxylation products (e.g., 1,3-diethoxy derivatives) or acid-catalyzed decomposition products. Strategies:

- Catalyst optimization : Replace BF₃ with milder Lewis acids (e.g., ZnCl₂) to reduce over-acidification.